

# Application Notes: Determining Cell Viability Following Treatment with MOZ-IN-2

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## Compound of Interest

Compound Name: MOZ-IN-2

Cat. No.: B15584905

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

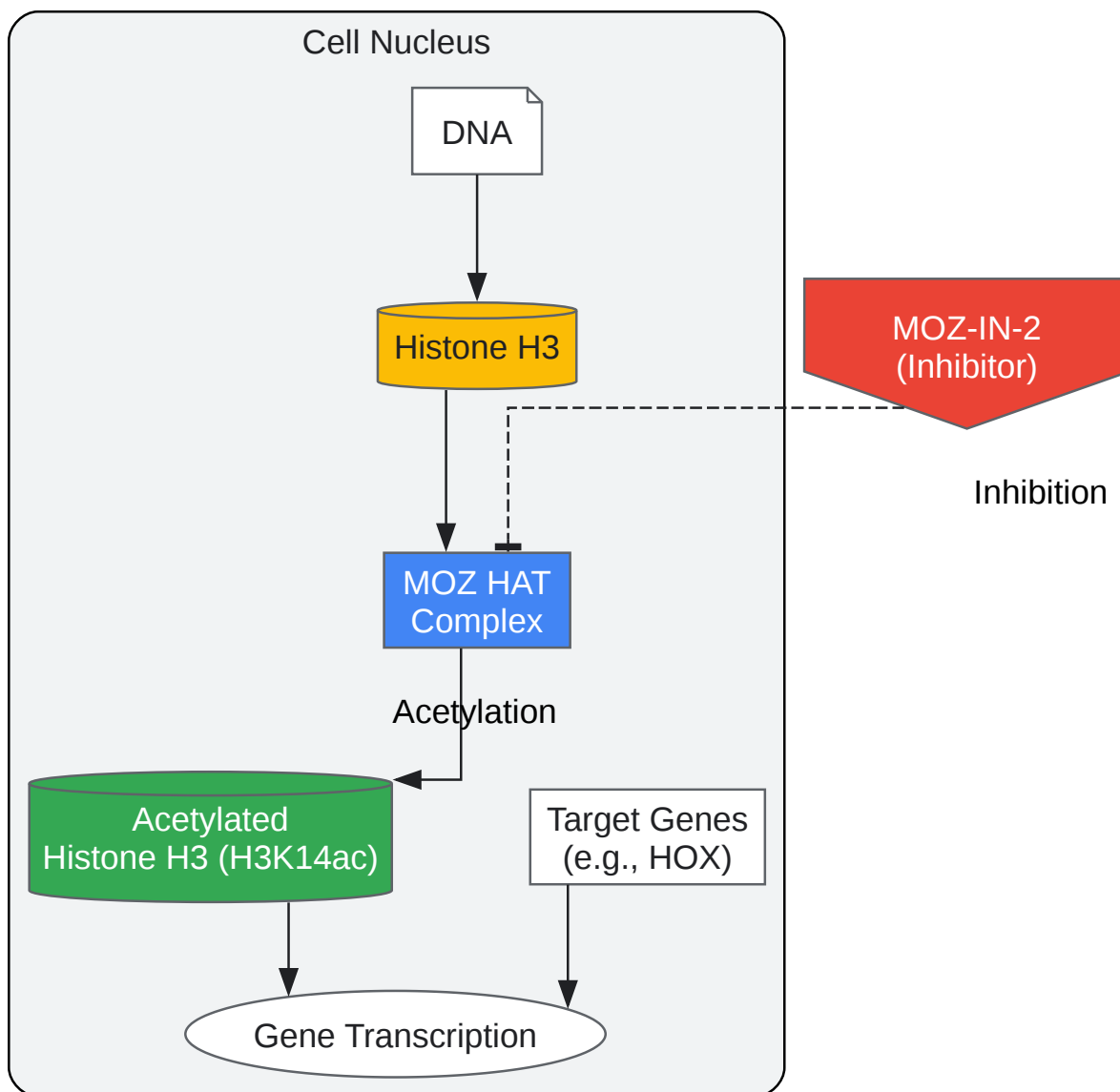
Monocytic leukemia zinc finger protein (MOZ), also known as KAT6A, is a histone acetyltransferase (HAT) that plays a crucial role in epigenetic regulation.[1][2] MOZ is part of a multi-subunit complex that acetylates histones, primarily H3, leading to the upregulation of gene transcription for key regulators of development and cell identity, such as HOX genes.[1] Dysregulation of MOZ activity is implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), where chromosomal translocations result in fusion proteins like MOZ-TIF2.[2][3][4] These fusion proteins retain the HAT domain of MOZ, and their aberrant activity is linked to leukemogenesis.[3][4]

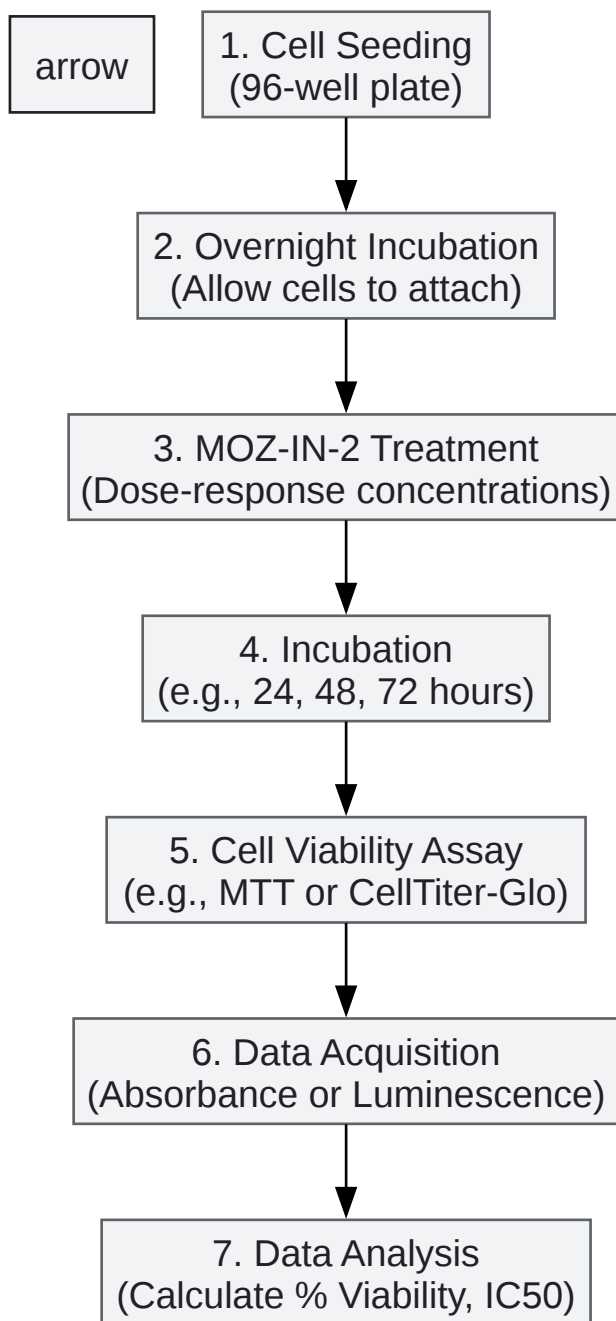
Given its role in cancer, MOZ has emerged as a promising therapeutic target. **MOZ-IN-2** is a putative small molecule inhibitor designed to target the HAT activity of MOZ. A critical initial step in the preclinical evaluation of any potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells.

This document provides detailed protocols for assessing cell viability after treatment with **MOZ-IN-2** using two common and robust methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The MTT assay measures the metabolic activity of cells by observing the reduction of a tetrazolium salt to a colored formazan product, while the CellTiter-Glo® assay quantifies ATP levels as a direct indicator of metabolically active, viable cells.[5][6]

## Signaling Pathway and Experimental Workflow

A simplified diagram illustrates the role of MOZ in histone acetylation and gene transcription, and the point of intervention for an inhibitor like **MOZ-IN-2**.





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